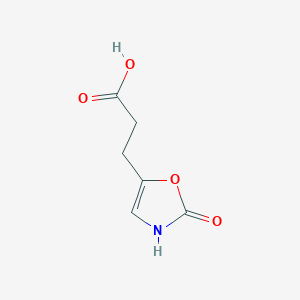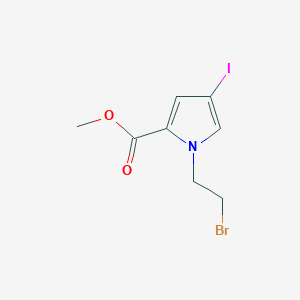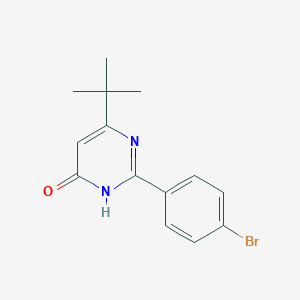![molecular formula C13H17ClN2O2 B13342733 4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride](/img/structure/B13342733.png)
4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzoic acid moiety and a diazaspiroheptane ring system. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the diazaspiroheptane ring system followed by the introduction of the benzoic acid moiety. The final step involves the conversion of the free acid to its hydrochloride salt. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Scientific Research Applications
4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride can be compared with other similar compounds, such as:
4-(1-Azetidinyl)benzoic acid: This compound has a similar benzoic acid moiety but differs in the ring system.
4-[(6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]-3-(trifluoromethyl)benzoic acid: This compound has a similar spirocyclic structure but includes additional functional groups like trifluoromethyl
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-14-6-13(7-14)8-15(9-13)11-4-2-10(3-5-11)12(16)17;/h2-5H,6-9H2,1H3,(H,16,17);1H |
InChI Key |
IOQPNDHELPQCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CN(C2)C3=CC=C(C=C3)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine](/img/structure/B13342681.png)





